Unlocking the Pharmacophore: Mechanism of Action of 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone in Kinase Inhibition
Unlocking the Pharmacophore: Mechanism of Action of 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone in Kinase Inhibition
Executive Summary
In the landscape of targeted therapeutics, the pyrazolopyridine scaffold has emerged as a highly privileged heterocycle and a potent purine bioisostere[1]. Specifically, 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone (also known as 3-acetyl-1H-pyrazolo[3,4-c]pyridine) serves as a foundational pharmacophore in the design of advanced kinase inhibitors. Unlike basic screening hits, this specific building block offers a dual-modality binding profile: the bicyclic core acts as an exceptionally stable hinge-binding motif, while the C3-ethanone (acetyl) group provides a highly directional vector for hydrogen bonding with gatekeeper residues or solvent-exposed channels.
As drug development pivots from optimizing raw thermodynamic affinity ( Ki ) to maximizing drug-target residence time ( t1/2 ), this scaffold has proven critical. This whitepaper dissects the structural biology, target-specific mechanisms, and validation protocols for this scaffold, focusing on its application against high-value targets including HPK1 (oncology), RIPK1 (neuroinflammation), and GSK3α/β.
Pharmacophore Architecture & Structural Biology
The efficacy of the 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone scaffold is rooted in its precise spatial geometry within the ATP-binding cleft. The mechanism of action is driven by three distinct structural features:
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The Pyrazole N1/N2 Hinge Binders: The nitrogen atoms at positions 1 and 2 of the pyrazole ring act as primary hydrogen bond donors/acceptors. They mimic the adenine ring of ATP, forming critical bidentate interactions with the backbone amides of the kinase hinge region[2].
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The Pyridine Nitrogen (N6): Unlike the [3,4-b] isomers, the [3,4-c] architecture positions the pyridine nitrogen perfectly to engage in water-bridged hydrogen bonding networks deep within the catalytic cleft (e.g., with Asp155 in HPK1), significantly enhancing potency[3].
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The C3-Acetyl Vector: The ethanone moiety at the 3-position is not merely a synthetic handle; the carbonyl oxygen acts as a rigid hydrogen-bond acceptor. It locks the molecule into a coplanar conformation and interacts with the backbone amides adjacent to the gatekeeper residue (e.g., Val135 in GSK3)[2].
Caption: Pharmacophore mapping of the 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone scaffold.
Target-Specific Mechanisms of Action
The versatility of this scaffold allows it to be tuned for either Type I (ATP-competitive, DFG-in) or Type III (Allosteric, DFG-out) kinase inhibition.
HPK1 (MAP4K1): Type I ATP-Competitive Inhibition
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 prevents the phosphorylation of SLP76, thereby reversing T-cell exhaustion in the tumor microenvironment[4].
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Mechanism: 1H-pyrazolo[3,4-c]pyridine derivatives act as classical Type I ATP-competitive inhibitors. The pyrazolopyridine ring binds the hinge via hydrophobic interactions with Leu23, while the pyridine nitrogen forms a crucial water-bridged hydrogen bond with Asp155[3]. This specific interaction grants the [3,4-c] core superior potency over its[3,4-b] counterparts.
RIPK1: Type III Allosteric Modulation
Receptor-interacting protein kinase 1 (RIPK1) drives necroptosis and neuroinflammation in diseases like Multiple Sclerosis (MS) and Alzheimer's[5].
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Mechanism: When the core is partially saturated (e.g., 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives), the scaffold shifts from a Type I to a Type III binding mode. It bypasses the highly conserved ATP hinge region and instead occupies an allosteric lipophilic pocket behind the ATP binding site. The core forms a hydrogen-bonding network with Asp156, stabilizing the kinase in an inactive, DFG-out conformation[6][7].
Caption: Mechanism of RIPK1 allosteric inhibition by pyrazolo[3,4-c]pyridine derivatives.
GSK3α/β: Canonical Hinge Engagement
In Wnt/β-catenin signaling, Glycogen synthase kinase 3 (GSK3) is a prime target.
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Mechanism: The pyrazole nitrogens (N1, N2) form two strong hydrogen bonds with the D133 carbonyl of the hinge. Simultaneously, the C3-acetyl group (or derived amides) acts as an acceptor to form a third hydrogen bond with the V135 backbone amide, anchoring the molecule tightly in the active site[2].
Experimental Methodologies & Validation Protocols
As an Application Scientist, I emphasize that biochemical affinity ( Ki ) often fails to translate into cellular efficacy due to high intracellular ATP concentrations (typically 1-5 mM). Therefore, our validation systems must prioritize Structure-Kinetic Relationships (SKR) —specifically, drug-target residence time ( t1/2 )[6].
Protocol A: Time-Resolved FRET (TR-FRET) for Binding Kinetics
Why TR-FRET? Standard luminescence assays suffer from auto-fluorescence interference. TR-FRET utilizes a time delay that eliminates background noise, allowing for precise calculation of kon and koff rates.
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Reagent Preparation: Prepare a master mix containing the His-tagged kinase domain (e.g., RIPK1 or HPK1), a biotinylated tracer ligand, and Europium-labeled anti-His antibody.
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Compound Incubation: Dispense the pyrazolo[3,4-c]pyridine derivative in a 384-well plate using acoustic liquid handling (e.g., Echo 550) to ensure precise nanoliter volume transfer.
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Equilibration: Incubate the plate at 25°C for 60-120 minutes. Critical Step: Extended incubation is required for Type III inhibitors, which exhibit slow-binding kinetics due to the necessary conformational shift (DFG-in to DFG-out)[6].
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Signal Detection: Excite the plate at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Tracer) using a microplate reader.
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Data Analysis: Calculate the residence time using the formula t1/2=ln(2)/koff .
Protocol B: Cellular Target Engagement (NanoBRET)
Why NanoBRET? Biochemical assays use truncated kinase domains. In living cells, kinases form massive multiprotein complexes (e.g., Complex I in necroptosis)[8]. NanoBRET ensures the compound can penetrate the membrane and bind the full-length, physiologically complexed kinase.
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Transfection: Transfect HEK293T cells with a plasmid encoding the kinase of interest fused to NanoLuc luciferase.
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Tracer Addition: Plate cells in a 96-well format and add a cell-permeable fluorescent NanoBRET tracer.
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Competitive Displacement: Introduce the inhibitor. If the 3-acetyl-pyrazolo[3,4-c]pyridine compound successfully engages the intracellular kinase, it will competitively displace the tracer, causing a measurable drop in the Bioluminescence Resonance Energy Transfer (BRET) signal.
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Validation: Include a non-binding structural analog as a negative control to rule out non-specific membrane disruption.
Quantitative Structure-Kinetic Relationships (SKR)
The following table summarizes the structure-kinetic data for pyrazolo[3,4-c]pyridine derivatives across different kinase targets, highlighting the critical divergence between biochemical affinity and residence time.
| Kinase Target | Inhibitor Class | Binding Conformation | Key Residue Interactions | Ki / IC50 Range | Residence Time ( t1/2 ) |
| HPK1 (MAP4K1) | Type I (ATP-Competitive) | DFG-in (Hinge) | Leu23, Asp155 (Water-bridge) | <1.0 nM – 144 nM | Moderate (~6-10 min) |
| RIPK1 | Type III (Allosteric) | DFG-out (Back pocket) | Asp156, Met67 | 3.8 nM – 10.2 nM | > 59 min (High) |
| GSK3α/β | Type I (ATP-Competitive) | DFG-in (Hinge) | Asp133, Val135 | Low Micromolar | N/A |
Data synthesized from structural optimization studies[2][4][6]. Notice that for RIPK1, compounds with longer residence times ( t1/2 > 50 min) demonstrated significantly higher cellular efficacy in blocking necroptosis, validating the SKR-driven design approach[6].
References
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Yoshikawa, M., et al. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships." Journal of Medicinal Chemistry, 2018. URL:[Link]
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Ye, N., et al. "Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors." ACS Medicinal Chemistry Letters, 2022. URL:[Link]
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Halder, P., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Advances (via PMC/NIH), 2022. URL:[Link]
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Koutentis, P. A., et al. "Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines." Chemical and Pharmaceutical Bulletin (J-Stage), 2013. URL:[Link]
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Yuan, J., et al. "Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases." Nature Reviews Neuroscience (via PMC/NIH), 2019. URL:[Link]
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